molecular formula C18H22N2O B10835393 1-cyclohexyl-2-(4H-imidazo[1,5-a]indol-4-yl)ethanol

1-cyclohexyl-2-(4H-imidazo[1,5-a]indol-4-yl)ethanol

Cat. No.: B10835393
M. Wt: 282.4 g/mol
InChI Key: MENMLCRHDMAGQE-UHFFFAOYSA-N
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Description

PMID29473428-Compound-33: is a synthetic organic compound known for its inhibitory effects on the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). This enzyme plays a crucial role in the catabolism of the essential amino acid tryptophan along the kynurenine pathway. By inhibiting IDO1, Compound-33 has shown potential in modulating immune responses, making it a promising candidate for therapeutic applications, particularly in oncology .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Compound-33 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes:

Industrial Production Methods: Industrial production of Compound-33 follows similar synthetic routes but is scaled up to accommodate larger quantities. The process optimization focuses on maximizing yield, reducing reaction times, and ensuring consistent product quality. Advanced techniques such as continuous flow chemistry and automated synthesis are often employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions: Compound-33 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert certain functional groups within Compound-33 to their reduced forms.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of Compound-33 with modified functional groups, which can exhibit different biological activities and properties .

Scientific Research Applications

Chemistry: In chemistry, Compound-33 is used as a model compound for studying enzyme inhibition and reaction mechanisms. Its well-defined structure and reactivity make it an ideal candidate for various chemical investigations .

Biology: In biological research, Compound-33 is employed to study the role of IDO1 in immune regulation. By inhibiting IDO1, researchers can explore the effects on T-cell proliferation, apoptosis, and differentiation, providing insights into immune tolerance and autoimmunity .

Medicine: In medicine, Compound-33 has shown potential as an anticancer agent. Its ability to modulate immune responses by inhibiting IDO1 makes it a promising candidate for cancer immunotherapy. Clinical trials are ongoing to evaluate its efficacy and safety in treating various cancers .

Industry: In the pharmaceutical industry, Compound-33 is used in the development of new drugs targeting IDO1. Its unique properties and mechanism of action make it a valuable tool for drug discovery and development .

Mechanism of Action

Compound-33 exerts its effects by inhibiting the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 catalyzes the first and rate-limiting step in the catabolism of tryptophan along the kynurenine pathway. By inhibiting IDO1, Compound-33 reduces the depletion of tryptophan and the accumulation of kynurenine, which in turn affects T-cell proliferation and differentiation. This inhibition leads to the suppression of anti-tumor immunity and modulation of immune responses .

Comparison with Similar Compounds

Uniqueness: Compound-33 stands out due to its improved selectivity, solubility, and permeability compared to other IDO1 inhibitors. Its unique combination of properties makes it a valuable candidate for therapeutic applications, particularly in oncology .

Properties

Molecular Formula

C18H22N2O

Molecular Weight

282.4 g/mol

IUPAC Name

1-cyclohexyl-2-(4H-imidazo[1,5-a]indol-4-yl)ethanol

InChI

InChI=1S/C18H22N2O/c21-18(13-6-2-1-3-7-13)10-15-14-8-4-5-9-16(14)20-12-19-11-17(15)20/h4-5,8-9,11-13,15,18,21H,1-3,6-7,10H2

InChI Key

MENMLCRHDMAGQE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(CC2C3=CC=CC=C3N4C2=CN=C4)O

Origin of Product

United States

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